2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16508284
InChI: InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H
SMILES:
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride

CAS No.:

Cat. No.: VC16508284

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride -

Specification

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name 2-(3,5-dimethoxyphenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H
Standard InChI Key QOCZZUMRTZZSOZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC(=CC(=C1)OC)OC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a central propan-2-amine group ((CH3)2CHNH2\text{(CH}_3\text{)}_2\text{CHNH}_2) bonded to a 3,5-dimethoxyphenyl aromatic ring. The hydrochloride salt form enhances stability and solubility in aqueous media . Key structural features include:

  • Aromatic system: Two methoxy groups (-OCH3_3) at the 3 and 5 positions of the phenyl ring, influencing electronic distribution and reactivity.

  • Amine functionality: A secondary amine group protonated by hydrochloric acid to form the hydrochloride salt.

Synthesis and Production

Conventional Synthetic Routes

The hydrochloride salt is typically synthesized via nucleophilic substitution or reductive amination of 3,5-dimethoxypropiophenone derivatives. For example:

  • Ketone precursor: 2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS: 39507-96-5) may serve as an intermediate, undergoing oxidation to the ketone followed by reductive amination .

  • Biocatalytic methods: Immobilized transaminases have been employed for enantioselective synthesis of analogous 1-phenylpropan-2-amines, achieving >99% enantiomeric excess (ee) under optimized conditions .

Optimization and Scalability

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but dissolves readily in polar organic solvents (e.g., DMSO, ethanol). Critical storage parameters include:

PropertyValueSource
Solubility (DMSO)≥10 mM
Storage Temperature2–8°C (short-term); -20°C (long-term)
StabilityStable for 6 months at -80°C

Thermal and Spectral Profiles

While melting/boiling points are unreported, the free base analog 2-(3,5-dimethoxyphenyl)propan-2-ol has a boiling point of 307.1°C , suggesting similar thermal resilience. The hydrochloride salt’s hygroscopic nature necessitates anhydrous handling.

Applications in Chemical Research

Asymmetric Synthesis

The compound serves as a model substrate for developing enantioselective transaminase catalysts. For instance, immobilized whole-cell biocatalysts achieve 88–89% conversion rates in kinetic resolutions .

Analytical Method Development

Its distinct UV absorption profile (λ~280 nm, inferred from aromatic methoxy groups) facilitates HPLC and LC-MS quantification in complex matrices.

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